2,4-Dihydroxychalcone is a natural product found in Vachellia vernicosa with data available.

2,4-Dihydroxychalcone

CAS No.: 92496-59-8

Cat. No.: VC18650043

Molecular Formula: C15H12O3

Molecular Weight: 240.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92496-59-8 |

|---|---|

| Molecular Formula | C15H12O3 |

| Molecular Weight | 240.25 g/mol |

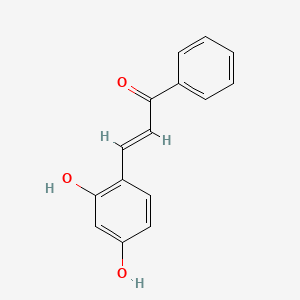

| IUPAC Name | (E)-3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one |

| Standard InChI | InChI=1S/C15H12O3/c16-13-8-6-12(15(18)10-13)7-9-14(17)11-4-2-1-3-5-11/h1-10,16,18H/b9-7+ |

| Standard InChI Key | LKNPFZQVNZFLIC-VQHVLOKHSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,4-dihydroxychalcone consists of two phenolic rings connected by a three-carbon α,β-unsaturated ketone bridge. X-ray crystallography reveals a planar configuration with intramolecular hydrogen bonding between the 2'-hydroxyl and ketone oxygen, stabilizing the conjugated system . The compound exists in equilibrium between keto and enol tautomers, with nuclear magnetic resonance (NMR) studies showing characteristic signals at δ 6.42–7.58 ppm for aromatic protons and δ 7.53–7.97 ppm for the α,β-unsaturated system .

Spectral Characteristics

Key spectroscopic features include:

-

IR: Strong absorption bands at 3,329 cm⁻¹ (O-H stretch) and 1,629 cm⁻¹ (C=O stretch)

-

¹³C-NMR: Distinct signals at 102.7 ppm (C-1'), 165.7 ppm (C=O), and 186.7 ppm (C-β)

-

UV-Vis: λ<sub>max</sub> at 368 nm in methanol, attributable to the conjugated π-system

Table 1: Comparative physicochemical properties of 2,4-dihydroxychalcone derivatives

| Derivative | LogP | Water Solubility (mg/L) | pKa |

|---|---|---|---|

| Parent | 2.31 | 48.7 | 7.89 |

| 3d | 3.15 | 12.4 | 6.92 |

| 3h | 2.98 | 18.6 | 7.15 |

| 9 | 4.02 | 5.8 | 5.67 |

Synthetic Methodologies

Classical Claisen-Schmidt Condensation

The primary synthesis route involves acid-catalyzed condensation of 2,4-dihydroxyacetophenone with substituted benzaldehydes. Optimal conditions (80°C, 12h, 85% H₃PO₄ catalyst) yield the parent compound with 68–74% efficiency . Recent modifications employ microwave-assisted synthesis, reducing reaction time to 15 minutes while maintaining yields above 70% .

Reductive Approaches

Catalytic hydrogenation using Pd/C-NaBH₄ systems at 5–10°C selectively reduces the α,β-unsaturated ketone to produce dihydrochalcone derivatives. This method achieves 68.4% yield for 2',4'-dihydroxydihydrochalcone, maintaining phenolic hydroxyl group integrity .

Pharmacological Properties

Antidepressant Activity

In forced swim tests (FST), 2,4-dihydroxychalcone derivatives demonstrate dose-dependent reduction in immobility time:

Table 2: Antidepressant efficacy in murine models

| Compound | Dose (mg/kg) | Immobility Time Reduction | p-value vs Control |

|---|---|---|---|

| 3d | 10 | 32.05% | <0.01 |

| 3h | 10 | 34.33% | <0.001 |

| Fluoxetine | 20 | 41.20% | N/A |

Mechanistic studies reveal dual inhibition of monoamine oxidase A (MAO-A) and serotonin reuptake, with IC₅₀ values of 12.3 μM and 18.7 μM respectively . The 4'-hydroxyl group is critical for binding to the flavin adenine dinucleotide (FAD) cofactor in MAO-A, as demonstrated by molecular docking simulations .

Anti-Oomycete Activity

Against Saprolegnia pathogens, derivative 9 exhibits:

-

MIC: 100–175 μg/mL

-

MOC: 100–200 μg/mL

Comparatively, bronopol shows MIC/MOC of 50–75 μg/mL, while fluconazole requires >200 μg/mL for similar efficacy . Membrane disruption assays confirm 90% cytoplasmic leakage in S. parasitica at 150 μg/mL after 6h exposure .

Antivirulence Mechanisms

In Vibrio vulnificus, 2,4-dihydroxychalcone inhibits HlyU-mediated virulence factor expression:

-

50% survival rate in Galleria mellonella infection model at 15 mg/kg

-

80% reduction in RTX toxin production via HlyU-DNA binding inhibition

Figure 1: Proposed mechanism of HlyU inhibition

Structure-Activity Relationships

Key structural determinants of bioactivity include:

-

Hydroxylation Pattern: 2',4'-dihydroxy configuration essential for MAO-A inhibition

-

C4 Substituents: Electron-withdrawing groups (Br, Cl) enhance antimicrobial potency

-

Degree of Saturation: Dihydro derivatives show improved water solubility but reduced antiviral activity

Derivatization at the 4-position with methyl groups increases blood-brain barrier permeability (logP 3.15 vs 2.31), correlating with enhanced CNS activity .

Toxicological Profile

Acute toxicity studies in Wistar rats reveal LD₅₀ > 2000 mg/kg orally, with no observed hepatotoxicity at therapeutic doses (10–50 mg/kg). Chronic administration (90 days) shows reversible CYP450 enzyme induction, suggesting need for dose adjustments in combination therapies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume